

Cy5 Acid (mono SO3): Application Notes and Protocols for Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine 5 (Cy5) is a versatile and widely used fluorescent dye in various life science applications. Its emission in the far-red spectrum minimizes autofluorescence from biological samples, leading to an improved signal-to-noise ratio. The monosulfonated form of Cy5 acid (mono SO3) offers enhanced water solubility compared to its non-sulfonated counterpart, making it particularly suitable for labeling biomolecules in aqueous environments without the need for organic co-solvents. This document provides detailed application notes and experimental protocols for the use of Cy5 acid (mono SO3) and its derivatives in key fluorescence microscopy techniques.

Photophysical Properties

The selection of a fluorophore is critically dependent on its photophysical properties. The following table summarizes the key quantitative data for Cy5 and its common derivatives.



Property	Cy5 Acid (mono SO3)	Cy5 NHS Ester	Sulfo-Cy5 NHS Ester
Excitation Maximum (λex)	~646 nm[1]	~649 nm[2]	~646 nm
Emission Maximum (λem)	~662 nm[1]	~670 nm[2]	~665 nm
Molar Extinction Coefficient (ε)	~250,000 cm ⁻¹ M ⁻¹ [1]	~250,000 cm ⁻¹ M ⁻¹ [3]	~271,000 cm ⁻¹ M ⁻¹
Quantum Yield (Φ)	~0.2[1]	~0.27[4]	~0.04
Solubility	DMSO, DMF, DCM[1]	DMSO	Water, DMSO, DMF[5]

Chemical Structure of Cy5 Acid (mono SO3)

Caption: Chemical structure of Cy5 acid (mono SO3).

Applications in Fluorescence Microscopy

Cy5 acid and its amine-reactive derivatives (e.g., NHS esters) are invaluable tools for a range of fluorescence microscopy techniques, including:

- Immunofluorescence (IF): For the detection and localization of specific proteins within fixed and permeabilized cells or tissues.
- Fluorescence In Situ Hybridization (FISH): For the visualization of specific DNA or RNA sequences in cells and tissues.
- Super-Resolution Microscopy (e.g., STORM): For imaging cellular structures with nanoscale resolution, beyond the diffraction limit of light.
- Live-Cell Imaging: For tracking the dynamics of biomolecules in living cells over time.

Protocol 1: Antibody Labeling with Cy5 NHS Ester



This protocol describes the covalent conjugation of Cy5 NHS ester to primary or secondary antibodies for use in immunofluorescence.

Materials:

- Antibody (purified, in amine-free buffer, e.g., PBS)
- Cy5 NHS Ester or Sulfo-Cy5 NHS Ester
- Anhydrous Dimethylsulfoxide (DMSO)
- 1 M Sodium Bicarbonate (pH 8.3-8.5)
- Desalting column (e.g., Sephadex G-25)
- Phosphate Buffered Saline (PBS), pH 7.2-7.4

Experimental Workflow:

Caption: Workflow for labeling antibodies with Cy5 NHS ester.

Procedure:

- Antibody Preparation:
 - Adjust the antibody concentration to 1-2 mg/mL in PBS.
 - Add 1/10th volume of 1 M sodium bicarbonate solution (pH 8.3-8.5) to the antibody solution.
- Dye Preparation:
 - Shortly before use, dissolve the Cy5 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
- Conjugation:
 - Add the reactive dye solution to the antibody solution while gently vortexing. A common starting point is a 5:1 to 10:1 molar ratio of dye to antibody.



- Incubate the reaction for 1 hour at room temperature, protected from light.
- Purification:
 - Prepare a desalting column according to the manufacturer's instructions, equilibrating with PBS.
 - Apply the conjugation reaction mixture to the column.
 - Collect the fractions containing the labeled antibody (the first colored band to elute).
- Characterization (Optional):
 - Measure the absorbance of the conjugate at 280 nm and ~650 nm to determine the degree of labeling (DOL). An optimal DOL for most antibodies is between 2 and 10.[7]
- Storage:
 - Store the purified Cy5-conjugated antibody at 4°C in the dark. For long-term storage, add a stabilizing protein like BSA and store at -20°C.

Protocol 2: Immunofluorescence Staining of Cultured Cells

This protocol provides a general procedure for immunofluorescence staining of adherent cells using a Cy5-conjugated antibody.

Materials:

- · Cultured cells on coverslips
- PBS
- 4% Paraformaldehyde (PFA) in PBS
- 0.1-0.5% Triton X-100 in PBS
- Blocking Buffer (e.g., 1-5% BSA in PBS)



- Cy5-conjugated primary or secondary antibody
- DAPI or Hoechst stain (for nuclear counterstaining)
- · Antifade mounting medium

Experimental Workflow:

Caption: Workflow for direct and indirect immunofluorescence.

Procedure:

- Cell Culture and Fixation:
 - Grow cells on sterile coverslips in a petri dish.
 - Wash the cells twice with PBS.
 - Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[8]
 - Wash three times with PBS for 5 minutes each.
- Permeabilization (for intracellular antigens):
 - Incubate the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.[8]
 - Wash three times with PBS for 5 minutes each.
- Blocking:
 - Incubate the cells with blocking buffer for 30-60 minutes to reduce non-specific antibody binding.
- Antibody Incubation:
 - Indirect Staining: Incubate with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C. Wash three times with PBS. Then, incubate with the Cy5-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.



- Direct Staining: Incubate with the Cy5-conjugated primary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
- Wash three times with PBS for 5 minutes each in the dark.
- Counterstaining:
 - Incubate the cells with DAPI or Hoechst solution for 5-10 minutes.
 - Wash twice with PBS.
- Mounting:
 - Mount the coverslips onto microscope slides using an antifade mounting medium.
 - Seal the edges with nail polish and let it dry.
 - Store the slides at 4°C in the dark until imaging.

Protocol 3: Fluorescence In Situ Hybridization (FISH)

This protocol outlines the detection of specific nucleic acid sequences in fixed cells using a Cy5-labeled oligonucleotide probe.

Materials:

- Cells on slides
- Cy5-labeled oligonucleotide probe
- Hybridization Buffer (e.g., 0.7 M NaCl, 0.1 M Tris pH 8.0, 0.1% SDS, 10 mM EDTA)[9]
- Wash Buffers (e.g., SSC buffers of varying concentrations)
- Ethanol series (50%, 80%, 95%)
- DAPI or Hoechst stain



· Antifade mounting medium

Experimental Workflow:

Caption: General workflow for Fluorescence In Situ Hybridization (FISH).

Procedure:

- Sample Preparation:
 - Fix cells on slides using an appropriate fixative (e.g., 4% PFA).
 - Dehydrate the sample by incubating in a series of increasing ethanol concentrations (e.g., 50%, 80%, 95% for 3 minutes each).[9] Air dry the slides.

Denaturation:

- Denature the cellular DNA/RNA by incubating the slides in a denaturation solution (e.g., 70% formamide in 2x SSC) at 70-75°C for 5-10 minutes.
- Immediately dehydrate the slides again through a cold ethanol series and air dry.
- Hybridization:
 - Prepare the hybridization mixture containing the Cy5-labeled probe in hybridization buffer.
 - Apply the probe mixture to the slide, cover with a coverslip, and seal to prevent evaporation.
 - Incubate in a humidified chamber at a temperature appropriate for the probe sequence (e.g., 37-55°C) for several hours to overnight.[9][10]

Washing:

- Carefully remove the coverslip.
- Perform a series of stringent washes to remove unbound and non-specifically bound probes. This typically involves washing in buffers with decreasing salt concentrations (e.g.,



2x SSC, 0.4x SSC) at elevated temperatures.[11]

- Counterstaining and Mounting:
 - Counterstain the nuclei with DAPI or Hoechst.
 - Mount the slides with an antifade mounting medium.
 - Image using a fluorescence microscope with appropriate filter sets for Cy5 and the counterstain.

Application Note: Cy5 in Super-Resolution Microscopy (STORM)

Stochastic Optical Reconstruction Microscopy (STORM) is a super-resolution technique that relies on the precise localization of individual fluorescent molecules that are switched between a fluorescent "on" state and a dark "on" state. Cy5 is a popular fluorophore for STORM, often used in combination with an "activator" dye like Cy3 or Alexa Fluor 405.[10][12]

Signaling Pathway in STORM:

Caption: Photoswitching mechanism of a Cy5-activator dye pair in STORM.

In a typical STORM experiment, a high-intensity red laser is used to drive most of the Cy5 molecules into a long-lived dark state.[12] A lower-intensity green or violet laser then excites the activator dye, which in turn facilitates the return of a sparse, random subset of Cy5 molecules to the fluorescent state.[12] These individual "on" molecules are then imaged and localized with high precision before they photobleach or return to the dark state. This cycle is repeated thousands of times to reconstruct a super-resolved image.

Application Note: Live-Cell Imaging with Cy5

The use of Cy5 acid and its derivatives in live-cell imaging requires careful consideration of cell permeability and potential toxicity. The negatively charged sulfonate group in Cy5 acid (mono SO3) generally makes it cell-impermeable, rendering it suitable for labeling cell surface proteins. For intracellular labeling in live cells, more hydrophobic, cell-permeable versions of Cy5 or specific delivery methods may be necessary.



General Considerations for Live-Cell Imaging:

- Minimize Phototoxicity: Use the lowest possible laser power and exposure times to avoid damaging the cells.
- Maintain Physiological Conditions: Use an imaging medium that supports cell health and a stage-top incubator to control temperature, humidity, and CO2 levels.
- Probe Concentration: Use the lowest effective concentration of the fluorescent probe to minimize background and potential cytotoxic effects.
- Controls: Include unstained and vehicle-treated control cells to monitor for autofluorescence and effects of the labeling procedure on cell viability and morphology.

Conclusion

Cy5 acid (mono SO3) and its derivatives are powerful and versatile tools for a wide array of fluorescence microscopy applications. Their far-red emission, high molar extinction coefficient, and, in the case of the sulfonated form, enhanced water solubility, make them ideal for high-sensitivity imaging with low background. The detailed protocols and application notes provided here serve as a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize Cy5 in their fluorescence microscopy experiments. Proper experimental design, including the selection of the appropriate Cy5 derivative and optimization of labeling and imaging conditions, is crucial for obtaining high-quality, reproducible results.

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- To cite this document: BenchChem. [Cy5 Acid (mono SO3): Application Notes and Protocols for Fluorescence Microscopy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1493468#cy5-acid-mono-so3-in-fluorescence-microscopy-techniques]

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